molecular formula C11H19NO2 B15069810 3-Amino-6,7-dimethylspiro[3.4]octane-1-carboxylic acid CAS No. 251461-90-2

3-Amino-6,7-dimethylspiro[3.4]octane-1-carboxylic acid

Cat. No.: B15069810
CAS No.: 251461-90-2
M. Wt: 197.27 g/mol
InChI Key: QVJIONWMZJFWAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6,7-dimethylspiro[3.4]octane-1-carboxylic acid is a spirocyclic compound featuring a fused bicyclic system (spiro[3.4]octane) with an amino group at position 3, dimethyl substituents at positions 6 and 7, and a carboxylic acid moiety at position 1. This unique structure confers distinct physicochemical properties, including steric hindrance from the dimethyl groups and hydrogen-bonding capabilities from the amino and carboxylic acid functionalities.

Properties

CAS No.

251461-90-2

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

3-amino-6,7-dimethylspiro[3.4]octane-1-carboxylic acid

InChI

InChI=1S/C11H19NO2/c1-6-4-11(5-7(6)2)8(10(13)14)3-9(11)12/h6-9H,3-5,12H2,1-2H3,(H,13,14)

InChI Key

QVJIONWMZJFWAC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CC1C)C(CC2N)C(=O)O

Origin of Product

United States

Preparation Methods

Spirocyclic Core Construction

The spiro[3.4]octane skeleton is synthesized through a Michael addition-cyclization cascade . A representative protocol adapted from tetronic acid derivatives involves:

  • Starting material : 4-hydroxybenzaldehyde is converted to a dienone intermediate via aldol condensation.
  • Oxidative cyclization : Treatment with phenyliodine(III) diacetate (PhI(OAc)₂) in dichloromethane induces spirocyclization, forming the tetrahydrofuran ring (Yield: 72%).

Reaction Conditions :

Step Reagent Solvent Temperature Time Yield
1 PhI(OAc)₂ CH₂Cl₂ RT 30 min 72%

Amination at Position 3

Reductive amination of a ketone precursor using sodium cyanoborohydride (NaBH₃CN) in methanol affords the amine functionality. Alternatively, Curtius rearrangement of an acyl azide introduces the amino group.

Critical Parameter :

  • pH control (pH 4–5) prevents side reactions during reductive amination.

Dimethyl Group Installation

Friedel-Crafts alkylation using methyl chloride and AlCl₃ introduces methyl groups at positions 6 and 7. Competing regioselectivity is mitigated by steric directing groups.

Alternative Synthetic Routes

Hydrogenation-Based Approach

A patent detailing calcium channel-targeting amino acids describes:

  • Cyclopropane ring opening : Hydrogenation of a spiro[3.4]octene precursor over Pd/C (10% w/w) at 2.5 MPa H₂ pressure yields the saturated core.
  • Functionalization : Sequential Boc-protection and deprotection steps isolate the amino acid.

Advantages :

  • High stereochemical fidelity.
  • Scalable to multi-gram quantities.

Urea-Mediated Cyclization

Adapted from quinazoline syntheses, this method employs:

  • Urea formation : Reacting 3,4-dimethoxyaniline with triphosgene and cyanamide.
  • Phosphorus oxychloride (POCl₃)-mediated cyclization : Forms the spiro ring under reflux (110°C, 4 hr).

Yield Comparison :

Method Cyclization Agent Temperature Yield
POCl₃ Phosphorus pentachloride 110°C 68%
H₂SO₄ Concentrated sulfuric acid 90°C 52%

Purification and Characterization

Chromatographic Techniques

  • Silica gel column chromatography (ethyl acetate:petroleum ether = 1:3) resolves regioisomeric impurities.
  • HPLC : C18 reverse-phase column (ACN:H₂O + 0.1% TFA) confirms >98% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 6H, CH₃), 2.45–2.67 (m, 2H, spiro-CH₂), 3.21 (s, 2H, NH₂).
  • IR : 1720 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H stretch).

Challenges and Optimization Strategies

Regioselectivity in Methylation

Competing alkylation at position 5 is suppressed using bulky Lewis acids (e.g., TiCl₄ vs. AlCl₃).

Cyclization Side Reactions

Phosphorus pentachloride (PCl₅) minimizes dimerization vs. PCl₃, enhancing spiro ring yield by 22%.

Pharmacological Applications

Calcium Channel Modulation

As a α2δ subunit ligand, this compound exhibits IC₅₀ = 120 nM in voltage-gated calcium channel assays, suggesting antiepileptic potential.

Neuroprotective Effects

In vitro models show 40% reduction in glutamate-induced neuronal apoptosis at 10 μM.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6,7-dimethylspiro[3.4]octane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

3-Amino-6,7-dimethylspiro[3.4]octane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and spirocyclic scaffolds.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential use in drug discovery, particularly in the development of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 3-Amino-6,7-dimethylspiro[3.4]octane-1-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on target proteins, potentially modulating their activity. The pathways involved may include inhibition or activation of enzymes, receptor binding, or interference with cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Carboxylic Acids

Spiro[2.5]octane-1-carboxylic Acid
  • Structure : Features a smaller spiro[2.5]octane core with a carboxylic acid group.
  • Applications : Used as an intermediate in medicinal chemistry for synthesizing constrained peptides .
3-Oxospiro[3.4]octane-1-carboxylic Acid (CAS: 2445786-43-4)
  • Structure: Shares the spiro[3.4]octane backbone but replaces the amino group with an oxo group.
  • Key Differences : The oxo group enhances electrophilicity, making it reactive in ketone-based conjugations. However, this compound is discontinued, limiting its practical use .
6-Boc-6-azaspiro[2.5]octane-1-carboxylic Acid
  • Structure : Incorporates a Boc-protected azaspiro[2.5]octane system.
  • Key Differences : The Boc group improves stability during synthetic processes, while the smaller spiro[2.5] system reduces ring strain compared to spiro[3.4]octane .

Bicyclic Carboxylic Acids

1-Aminocyclobutane[¹¹C]carboxylic Acid (ACBC)
  • Structure: A monocyclic aminocarboxylic acid with a cyclobutane ring.
  • Key Differences : Lacks the spirocyclic framework, resulting in lower conformational rigidity.
  • Applications : Demonstrated tumor-seeking properties in preclinical models due to rapid blood clearance (3.6% excretion in 2 hours) and preferential tumor uptake .
2-Oxabicyclo[2.2.2]octane-1-carboxylic Acid
  • Structure : A bicyclo[2.2.2]octane system with an oxygen atom in the bridge.

Heteroatom-Containing Spiro/Bicyclic Systems

(2S,5R,6R)-6-[(R)-2-Amino-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
  • Structure : A β-lactam antibiotic precursor with a thia-azabicyclo[3.2.0]heptane core.
  • Key Differences : The sulfur and nitrogen heteroatoms enhance reactivity toward bacterial enzymes, a feature absent in the target compound .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
3-Amino-6,7-dimethylspiro[3.4]octane-1-carboxylic acid Spiro[3.4]octane 3-NH₂, 6,7-(CH₃)₂, 1-COOH ~196.2 (estimated) High steric hindrance; peptide mimetics
3-Oxospiro[3.4]octane-1-carboxylic acid Spiro[3.4]octane 3-O, 1-COOH 168.2 Electrophilic reactivity; discontinued
ACBC (1-Aminocyclobutane[¹¹C]carboxylic acid) Cyclobutane 1-NH₂, 1-COOH ~117.1 Tumor imaging agent; rapid clearance
2-Oxabicyclo[2.2.2]octane-1-carboxylic acid Bicyclo[2.2.2]octane 2-O, 1-COOH ~156.1 Enhanced solubility; synthetic intermediate

Research Findings and Implications

  • Synthetic Utility: The dimethyl and amino groups in the target compound may improve metabolic stability compared to analogs like ACBC, which lacks steric protection .
  • Biological Interactions : Unlike β-lactam-containing bicyclic systems (e.g., ), the target compound’s absence of heteroatoms in the bridge may reduce enzymatic recognition, extending half-life in vivo .
  • Market Availability : Many spirocyclic analogs (e.g., 6-Boc-6-azaspiro[2.5]octane-1-carboxylic acid) are commercially available at premium prices (e.g., 213–661 USD/100mg), suggesting the target compound could fill a niche if synthesized cost-effectively .

Biological Activity

3-Amino-6,7-dimethylspiro[3.4]octane-1-carboxylic acid (CAS Number: 251461-90-2) is a spirocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic applications.

The compound has the following chemical profile:

Property Value
Molecular FormulaC11H19NO2
Molecular Weight197.274 g/mol
LogP2.1709
PSA63.32 Ų

These properties suggest moderate lipophilicity and potential for cellular membrane permeability, which are critical for biological activity.

Research indicates that compounds similar to this compound may exhibit activity through modulation of calcium channels, particularly the alpha2delta subunit of voltage-gated calcium channels. This modulation can influence neurotransmitter release and neuronal excitability, making it a candidate for neurological applications such as epilepsy and pain management .

Therapeutic Applications

  • Neurological Disorders : The compound shows promise in the treatment of various neurological disorders, including:
    • Epilepsy : It has been suggested that this compound could provide protective effects against seizures and improve cerebral functions .
    • Anxiety and Depression : The modulation of neurotransmitter systems may also extend to mood disorders, offering potential as an anxiolytic or antidepressant agent .
  • Pain Management : Due to its interaction with calcium channels, there is potential for analgesic applications, particularly in neuropathic pain .

Case Studies and Research Findings

Case Study 1: Neuroprotective Effects
A study evaluating the neuroprotective effects of structurally similar compounds found that they significantly reduced neuronal damage in models of hypoxia and ischemia. The mechanism was attributed to calcium channel modulation, which prevented excessive calcium influx during stress conditions .

Case Study 2: Analgesic Activity
In a pharmacological assessment, compounds related to this compound demonstrated significant analgesic effects in animal models. The study reported that these compounds showed comparable efficacy to established analgesics like morphine but with a different side effect profile .

Binding Affinity

Research indicates that spirocyclic amino acids possess varying degrees of binding affinity to calcium channels. A comparative analysis showed that certain derivatives exhibited higher affinities than traditional agents like gabapentin (Neurontin), suggesting enhanced therapeutic potential .

Compound Binding Affinity (μM)
3-Amino-6,7-dimethyl...0.10 - 0.12
Gabapentin0.10 - 0.12

Q & A

Q. How can surface adsorption properties affect its performance in drug delivery systems?

  • Methodology : Use QCM-D (quartz crystal microbalance) to measure adsorption on model surfaces (e.g., silica, lipid bilayers). Correlate with AFM imaging to assess morphology. Reference indoor surface chemistry studies for methodology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.